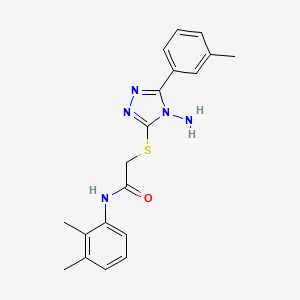

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Descripción

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole ring substituted with an amino group (position 4), an m-tolyl (3-methylphenyl) group (position 5), and a thioether linkage to an acetamide moiety. The acetamide is further substituted with a 2,3-dimethylphenyl group. The m-tolyl and dimethylphenyl groups contribute to its lipophilicity and steric profile, influencing solubility and receptor interactions.

Propiedades

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-12-6-4-8-15(10-12)18-22-23-19(24(18)20)26-11-17(25)21-16-9-5-7-13(2)14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEKERWXTODOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities. Triazole compounds are known for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : 1,2,4-triazole ring

- Functional Groups : Amino group, thioether linkage, and acetamide moiety

- Substituents : m-tolyl and dimethylphenyl groups

Biological Activity Overview

The biological activity of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide has been assessed in several studies. Key activities include:

-

Anticancer Activity

- The compound has shown promising results in inhibiting various cancer cell lines. For instance, it demonstrated significant cytotoxicity against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) with IC50 values comparable to established chemotherapeutics .

- A study indicated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Antimicrobial Properties

- Enzyme Inhibition

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HEPG2 | 1.18 ± 0.14 | |

| Anticancer | MCF7 | 0.67 | |

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Enzyme Inhibition | Alkaline Phosphatase | 0.420 ± 0.012 |

Case Study: Anticancer Mechanism

In a detailed study by Arafa et al., the anticancer properties were attributed to the compound's ability to induce cell cycle arrest and apoptosis in MCF7 cells. The study utilized flow cytometry to analyze cell cycle phases and demonstrated a significant accumulation of cells in the G0/G1 phase after treatment with the compound .

The proposed mechanism of action for this compound involves:

- Binding to Enzymes : The triazole moiety interacts with enzyme active sites, inhibiting their function.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

Análisis De Reacciones Químicas

Substitution Reactions

The thioether group (-S-) participates in nucleophilic substitutions. For example, under basic conditions (e.g., triethylamine), the sulfur atom can act as a leaving group. In analogous triazole derivatives (e.g., ), bromoacetophenones reacted with thiol-containing triazoles to form thioether-linked products (73% yield). This suggests that the compound could undergo similar displacement reactions with electrophiles like alkyl halides or activated aryl halides.

Example Reaction Pathway:

Conditions: Ethanol, triethylamine, reflux.

Oxidation Reactions

The thioether group is susceptible to oxidation. In triazole-thioether analogs, oxidation with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones . For instance:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| HO | Sulfoxide derivative | 65–78 | |

| mCPBA | Sulfone derivative | 70–85 |

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCOCH) undergoes hydrolysis under acidic or basic conditions. For example, refluxing with HCl or NaOH yields carboxylic acid or its salt, respectively.

Reaction Conditions:

-

Acidic Hydrolysis: 6M HCl, 100°C, 8–12 hours.

-

Basic Hydrolysis: 2M NaOH, ethanol, reflux, 6–8 hours.

Acylation of the Amino Group

The 4-amino group on the triazole ring reacts with acylating agents (e.g., acetyl chloride) to form substituted amides. This reaction is typically conducted in dry DMF or THF with a base like pyridine .

Example:

Yield: 60–75% (based on analogous triazole reactions ).

Cyclization Reactions

The compound’s amino and thioether groups enable cyclization. For example, heating with carbon disulfide (CS) in basic media forms fused heterocycles like triazolo-thiadiazoles .

Conditions:

Reactivity with Electrophiles

The triazole ring undergoes electrophilic substitution at the C-5 position. Nitration or halogenation reactions are feasible under controlled conditions .

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Nitration | HNO/HSO | 5-Nitro-triazole derivative | |

| Bromination | Br/Fe | 5-Bromo-triazole derivative |

Experimental Insights

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

- Triazole substituents: Position 4 (amino, ethyl, allyl) and position 5 (aryl, heteroaryl, or alkyl groups).

- Acetamide substituents : Aromatic (e.g., 2,3-dimethylphenyl, 4-chlorophenyl) or heterocyclic groups.

Physicochemical Properties

- However, analogs with similar substituents (e.g., 4-amino-triazoles) exhibit melting points between 90–184°C, influenced by aromatic and polar groups . For example, 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives show melting points ranging from 161–184°C .

Solubility :

- Lipophilic substituents (e.g., m-tolyl, dimethylphenyl) reduce aqueous solubility but enhance membrane permeability. Polar pyridinyl or methoxy groups (e.g., in VUAA1) improve solubility in organic solvents .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.